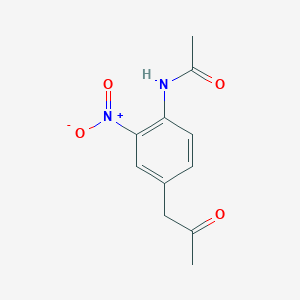

N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide

Description

Contextualization within Substituted Nitroaromatic and Acetamide (B32628) Chemistry

N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide is a molecule that integrates two significant functional moieties: a substituted nitroaromatic ring and an acetamide group. The nitroaromatic component, characterized by the presence of a nitro group (-NO2) on a phenyl ring, is a cornerstone of industrial and pharmaceutical chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, impacting its reactivity and potential applications. researchgate.net This feature is fundamental in the synthesis of dyes, explosives, and pharmaceutical intermediates. researchgate.net

The acetamide group (-NHCOCH3), on the other hand, is a common functional group in a vast range of organic compounds, including many biologically active molecules. The presence of the amide linkage is a key feature in the structure of proteins and many pharmaceutical drugs.

The specific substitution pattern of this compound, with a nitro group at the 2-position and a 2-oxopropyl group at the 4-position of the N-phenylacetamide core, creates a unique electronic and steric environment. This arrangement can influence the compound's physical and chemical properties, such as its solubility, melting point, and reactivity in various chemical transformations. The study of such substituted derivatives provides valuable insights into structure-property relationships within this class of compounds.

Significance in Modern Organic Synthesis and Research Methodologies

While specific research applications for this compound are not extensively documented in publicly available literature, its structure suggests its potential role as a versatile intermediate in modern organic synthesis. Compounds with similar functionalities are often employed as building blocks for the construction of more complex molecules.

The presence of a ketone, a nitro group, and an acetamide group offers multiple sites for chemical modification. For instance, the nitro group can be reduced to an amine, which is a key transformation in the synthesis of many pharmaceuticals and fine chemicals. The ketone functionality can undergo a variety of reactions, such as reduction, oxidation, or condensation, to introduce further complexity. The acetamide group can be hydrolyzed to an amine or participate in other coupling reactions.

The study of compounds like this compound also contributes to the development of new synthetic methodologies. Researchers may utilize such molecules to test the scope and limitations of new reagents or reaction conditions, thereby expanding the toolkit of synthetic organic chemists.

Historical Development of Related N-Phenylacetamide Derivatives

The history of N-phenylacetamide derivatives is intrinsically linked to the development of medicinal chemistry and the broader field of organic synthesis. The parent compound, N-phenylacetamide, also known as acetanilide, was first synthesized in 1852 by Charles Gerhardt. ferwer.com It was later introduced into medical practice in the late 19th century as an analgesic and antipyretic agent under the trade name Antifebrin. wikipedia.org

The discovery of acetanilide's therapeutic properties spurred further research into related N-phenylacetamide derivatives in an effort to identify compounds with improved efficacy and reduced toxicity. wikipedia.org This exploration led to the development of other important drugs and highlighted the significance of the N-phenylacetamide scaffold in medicinal chemistry.

The synthesis of N-phenylacetamide and its derivatives has also been a subject of continuous development. Early methods often involved the acylation of aniline (B41778) with acetic anhydride (B1165640) or acetyl chloride. wikipedia.org Over the years, more efficient and environmentally benign methods have been sought, including the use of solid-supported catalysts and microwave-assisted synthesis. researchgate.net The ongoing refinement of synthetic routes to N-phenylacetamide derivatives underscores their continued importance in both academic research and industrial applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 855444-68-7 | guidechem.com |

| Molecular Formula | C11H12N2O4 | guidechem.com |

Synthesis and Characterization

Detailed synthetic procedures and characterization data specifically for this compound are not extensively published. However, the synthesis of a closely related compound, N-(4-nitrophenyl)acetamide, is well-documented and provides a likely synthetic route. The nitration of N-phenylacetamide is a standard electrophilic aromatic substitution reaction. researchgate.net

A general procedure for the synthesis of nitrated N-phenylacetamides involves the reaction of N-phenylacetamide with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at controlled temperatures. researchgate.net The acetamido group is an ortho, para-director, meaning the nitro group will be directed to the positions ortho and para to it on the aromatic ring. researchgate.net

Characterization of such compounds typically involves a combination of spectroscopic techniques to confirm the structure and purity.

Table 2: Spectroscopic Data for a Representative N-Phenylacetamide Derivative (N-(4-nitrophenyl)acetamide)

| Technique | Key Observations | Reference |

|---|---|---|

| FTIR (cm⁻¹) | ~3275 (N-H stretch), ~1678 (C=O stretch), ~1559 and ~1540 (N=O stretch) | jcbsc.org |

| UV-Vis (λmax, nm) | 315.78, 223.45, 201.39 | jcbsc.org |

Note: The data in this table is for N-(4-nitrophenyl)acetamide and is presented as a representative example of the characterization of a nitrated N-phenylacetamide derivative.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O4 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide |

InChI |

InChI=1S/C11H12N2O4/c1-7(14)5-9-3-4-10(12-8(2)15)11(6-9)13(16)17/h3-4,6H,5H2,1-2H3,(H,12,15) |

InChI Key |

SDMXXZZDUNIKPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Nitro 4 2 Oxopropyl Phenyl Acetamide and Analogues

Established Synthetic Pathways for the Core Structure

The construction of the N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide core structure typically relies on a well-defined, multistep reaction sequence. This approach allows for the controlled installation of the acetamido, nitro, and oxopropyl groups onto the aromatic ring.

Multistep Reaction Sequences

A plausible and commonly employed strategy for the synthesis of substituted phenylacetamides begins with a suitable aniline (B41778) derivative. In the case of this compound, a logical starting material would be 4-aminophenylacetone. The synthesis would then proceed through the following key steps:

Protection of the Amine: The amino group of the starting aniline is first protected, typically through acetylation. This is a crucial step as the amino group is highly activating and can interfere with subsequent reactions, particularly nitration. Acetylation is commonly achieved by treating the aniline with acetyl chloride or acetic anhydride (B1165640). This forms an acetanilide, which is less reactive and directs incoming electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution: With the amino group protected, the desired substituents can be introduced onto the aromatic ring via electrophilic aromatic substitution reactions. In this case, nitration would be a key step.

Introduction of the Oxopropyl Group: The 2-oxopropyl group can be introduced through a Friedel-Crafts acylation or a related reaction. This typically involves reacting the protected aniline with a suitable acylating agent in the presence of a Lewis acid catalyst.

This sequential approach provides a reliable method for accessing a variety of substituted phenylacetamide analogues by modifying the starting materials and the sequence of electrophilic substitution reactions.

Introduction of Nitro and Oxopropyl Moieties

The specific introduction of the nitro and oxopropyl groups onto the phenylacetamide backbone requires careful consideration of reaction conditions and the directing effects of the existing substituents.

Introduction of the Nitro Moiety: The nitro group is typically introduced via electrophilic nitration. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The acetamido group is an ortho, para-director, meaning it will direct the incoming nitro group to the positions ortho and para to it. Therefore, starting with N-(4-(2-oxopropyl)phenyl)acetamide, nitration would be expected to yield the desired this compound as a major product, along with the ortho-nitro isomer. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions.

Introduction of the Oxopropyl Moiety: The 2-oxopropyl group can be introduced using several methods. One common approach is the Friedel-Crafts acylation of a suitable precursor, such as acetanilide, with chloroacetone in the presence of a Lewis acid catalyst like aluminum chloride. The acetamido group would direct the acylation to the para position, yielding N-(4-acetylmethylphenyl)acetamide. Subsequent oxidation of the methyl group of the acetylmethyl moiety would then be required to form the 2-oxopropyl group. Alternatively, a more direct approach could involve the reaction of a protected p-aminophenol with a suitable three-carbon building block.

Advanced Synthetic Approaches to this compound

In addition to traditional multistep syntheses, advanced methodologies are being explored to improve the efficiency, selectivity, and environmental footprint of phenylacetamide synthesis.

Catalytic Reactions in Acetamide (B32628) Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve transformations with high atom economy and selectivity. In the context of this compound synthesis, catalytic approaches could be employed for several key steps:

Catalytic Acylation: Instead of using stoichiometric amounts of activating agents for the acylation of the aniline, catalytic methods can be employed. For example, various metal and organocatalysts can facilitate the direct amidation of carboxylic acids or the acylation of amines with esters.

Catalytic Nitration: While traditional nitration uses a mixture of strong acids, newer catalytic systems are being developed to perform nitration under milder conditions with improved regioselectivity. These can include solid acid catalysts or metal-based catalysts.

The development of catalytic routes to this compound and its analogues could lead to more sustainable and cost-effective manufacturing processes.

Chemoenzymatic Transformations for Analogues

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach can be particularly useful for the synthesis of chiral analogues of this compound. For instance, lipases can be used for the enantioselective acylation of racemic amines or for the resolution of racemic amides. While the direct enzymatic synthesis of the target molecule has not been reported, the principles of chemoenzymatic synthesis offer a powerful tool for accessing a wider range of structurally diverse and stereochemically pure analogues. This could involve the enzymatic resolution of a key intermediate or the enzymatic transformation of a functional group in a late-stage synthetic step.

Nitration Reactions in Phenylacetamide Frameworks

The nitration of the phenylacetamide framework is a critical step in the synthesis of this compound. The acetamido group (-NHCOCH3) is a moderately activating, ortho, para-directing group. This directing effect is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediates formed during electrophilic attack at the ortho and para positions.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-10 °C). The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+).

The regioselectivity of the nitration of N-phenylacetamide (acetanilide) itself is well-established, yielding predominantly the para-nitro product (p-nitroacetanilide) and a smaller amount of the ortho-nitro product (o-nitroacetanilide). The preference for the para position is attributed to steric hindrance from the bulky acetamido group, which disfavors attack at the adjacent ortho positions.

In the synthesis of this compound, where a 2-oxopropyl group is already present at the para position of the acetanilide ring, the nitration will be directed to the ortho position relative to the activating acetamido group. The presence of the deactivating 2-oxopropyl group at the para position will further favor nitration at the 2-position.

| Reactant | Nitrating Agent | Major Product(s) | Reference |

| N-phenylacetamide | HNO3 / H2SO4 | p-nitroacetanilide, o-nitroacetanilide | jcbsc.orgresearchgate.net |

| N-(4-methylphenyl)acetamide | HNO3 / H2SO4 | N-(4-methyl-2-nitrophenyl)acetamide | |

| N-(4-acetylphenyl)acetamide | HNO3 / H2SO4 | N-(4-acetyl-2-nitrophenyl)acetamide |

Electrophilic Aromatic Substitution Mechanisms

The core of the synthetic approach to this compound relies on electrophilic aromatic substitution (EAS) reactions. The acetamido group (-NHCOCH₃) of the starting acetanilide is a moderately activating, ortho-, para-directing group. This directing effect is a consequence of the resonance delocalization of the nitrogen's lone pair of electrons into the benzene ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

The nitration of acetanilide is a classic example of an EAS reaction. It is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The acetamido group directs the incoming nitronium ion to the ortho and para positions.

Mechanism of Nitration:

Generation of the Electrophile (Nitronium Ion): 2H₂SO₄ + HNO₃ → 2HSO₄⁻ + H₃O⁺ + NO₂⁺

Electrophilic Attack: The π electrons of the acetanilide ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroacetanilide product.

Similarly, the introduction of the 2-oxopropyl group can be envisioned through a Friedel-Crafts acylation reaction. This reaction involves the use of an acylating agent, such as propanoyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion then acts as the electrophile in an EAS reaction, leading to the formation of an aryl ketone.

Regioselectivity and Positional Isomer Control

The control of regioselectivity is a critical aspect in the synthesis of this compound. The directing effects of the substituents on the aromatic ring dictate the position of the incoming electrophiles.

In the case of nitrating an acetanilide derivative that already contains a substituent at the para position, the incoming nitro group will be directed to the positions ortho to the activating acetamido group. For instance, the nitration of N-(4-alkylphenyl)acetamide would be expected to yield N-(4-alkyl-2-nitrophenyl)acetamide as the major product. The acetamido group's directing effect generally outweighs that of a weakly activating alkyl group.

When considering the introduction of the 2-oxopropyl group via Friedel-Crafts acylation on an already nitrated acetanilide, the situation is more complex. The nitro group is a strong deactivating group and a meta-director. The acetamido group, while activating, is ortho-, para-directing. Therefore, the position of acylation will depend on the relative positions of the existing nitro and acetamido groups and the reaction conditions.

To achieve the desired 2-nitro-4-(2-oxopropyl) substitution pattern, a common strategy involves a multi-step synthesis:

Acetylation of p-toluidine: This protects the amino group and provides the starting material, N-(p-tolyl)acetamide.

Nitration: Nitration of N-(p-tolyl)acetamide would yield N-(4-methyl-2-nitrophenyl)acetamide due to the ortho-directing effect of the powerful acetamido group.

Side-chain oxidation: The methyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This reaction is specific to the benzylic position, provided it has at least one hydrogen atom.

Conversion to the oxopropyl group: The resulting carboxylic acid can be converted to the desired 2-oxopropyl side chain through various methods, such as conversion to the acid chloride followed by reaction with a suitable organometallic reagent or through a Dakin-West reaction.

This stepwise approach allows for precise control over the position of each functional group.

| Reaction Step | Reagents and Conditions | Key Transformation | Regiochemical Outcome |

| Acetylation | Acetic anhydride, heat | Protection of the amino group | Formation of an acetamido group |

| Nitration | HNO₃, H₂SO₄, low temperature | Introduction of a nitro group | Ortho to the acetamido group |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl₃ | Introduction of an acyl group | Governed by the directing effects of existing substituents |

| Side-Chain Oxidation | KMnO₄, heat | Oxidation of an alkyl side chain to a carboxylic acid | Occurs at the benzylic position |

Derivatization and Functionalization Strategies

The presence of multiple functional groups in this compound—namely the oxopropyl side chain, the nitro group, and the acetamido group—offers several avenues for derivatization and functionalization. These transformations can be used to synthesize a library of related compounds for various research applications.

Chemical Transformations of the Oxopropyl Side Chain

The ketone functional group in the 2-oxopropyl side chain is a versatile handle for a variety of chemical transformations.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction is generally chemoselective and will not reduce the nitro group under standard conditions. The resulting alcohol can be further derivatized, for example, through esterification or etherification.

Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) to form the corresponding amines. This reaction provides a route to introduce new nitrogen-containing functionalities.

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, using a phosphorus ylide. This allows for the extension of the carbon chain and the introduction of a double bond.

Alpha-Halogenation: The carbon atom alpha to the carbonyl group can be halogenated under acidic or basic conditions. The resulting α-haloketone is a useful intermediate for nucleophilic substitution reactions.

| Transformation | Reagents | Product Functional Group |

| Ketone Reduction | NaBH₄ | Secondary Alcohol |

| Reductive Amination | RNH₂, NaCNBH₃ | Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Alpha-Halogenation | Br₂, H⁺ or OH⁻ | α-Haloketone |

Modifications of the Acetamido Group

The acetamido group can also be modified to introduce further diversity into the molecular structure.

Hydrolysis: The acetamido group can be hydrolyzed back to an amino group under acidic or basic conditions. This deprotection step is often necessary to enable further reactions at the amino group, such as diazotization or acylation with different acyl groups.

N-Alkylation: The nitrogen atom of the acetamido group can be alkylated, although this is often challenging due to the decreased nucleophilicity of the nitrogen lone pair, which is delocalized into the carbonyl group. Strong bases and alkylating agents are typically required.

Thionation: The carbonyl oxygen of the acetamido group can be replaced with sulfur using reagents like Lawesson's reagent to form the corresponding thioamide.

These derivatization strategies highlight the synthetic utility of this compound as a scaffold for creating a diverse range of analogues for further investigation.

Chemical Reactivity and Mechanistic Investigations of N 2 Nitro 4 2 Oxopropyl Phenyl Acetamide

Reactivity Profiles of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and is itself susceptible to a range of transformations, most notably reduction. The reduction of aromatic nitro compounds can lead to a variety of products depending on the reducing agent and reaction conditions.

The complete reduction of the nitro group in aromatic compounds to an amino group (-NH₂) is a common and well-established transformation. nih.govmasterorganicchemistry.com This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C, PtO₂, or Raney Nickel) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). masterorganicchemistry.commdpi.com For a polysubstituted compound like N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide, the choice of reducing agent would be crucial to avoid unwanted side reactions with the oxopropyl and acetamido groups.

Partial reduction of the nitro group can also be achieved, leading to intermediates such as nitroso (-NO) and hydroxylamino (-NHOH) derivatives. nih.gov The formation of these intermediates is often transient, but they can be isolated under specific conditions. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride is a known method for the preparation of N-arylhydroxylamines. wikipedia.org

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can facilitate nucleophilic aromatic substitution, although this is less common for nitro groups themselves and more relevant for other leaving groups on the ring.

Reaction Pathways Involving the Oxopropyl Moiety

The 2-oxopropyl group (-CH₂COCH₃) is an alkyl ketone side chain that introduces several reactive sites into the molecule. The carbonyl group and the adjacent methylene (B1212753) and methyl groups are all potential sites for chemical transformation.

The carbonyl group can undergo a variety of nucleophilic addition reactions, typical of ketones. youtube.com These include reactions with Grignard reagents, organolithium compounds, and hydrides. Reduction of the ketone to a secondary alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent would need to be carefully considered to ensure selectivity over the nitro group.

The methylene group (α-carbon) adjacent to the carbonyl is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in a range of reactions, including alkylation, aldol (B89426) condensation, and halogenation. The kinetics of enolization of substituted acetophenones have been studied, and the presence of a nitro group on the aromatic ring can influence the rate of this process. psu.eduresearchgate.net

The methyl group of the acetyl moiety can also participate in reactions such as condensation with aldehydes. Furthermore, under strongly oxidizing conditions, such as with potassium permanganate, alkyl side chains on an aromatic ring can be oxidized to a carboxylic acid. frontierspecialtychemicals.com

Transformations of the Acetamido Linkage

The acetamido group (-NHCOCH₃) is an amide linkage that is generally stable but can undergo transformation under specific conditions. The amide bond can be hydrolyzed to the corresponding amine and carboxylic acid under either acidic or basic conditions. The kinetics of hydrolysis of N-substituted amides have been investigated, and the electronic nature of the substituents on the aromatic ring can affect the rate of this process. researchgate.netsemanticscholar.org

The nitrogen atom of the acetamido group possesses a lone pair of electrons, which are delocalized into the carbonyl group, making it a weaker base than a corresponding amine. However, it can still be protonated under strongly acidic conditions. The amide nitrogen can also participate in intramolecular hydrogen bonding, particularly with the ortho-disposed nitro group, which can influence the conformation and reactivity of the molecule. nih.govnih.gov

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its chemical behavior and for the rational design of synthetic routes.

Studies on Bond Cleavage Processes

Several bond cleavage processes can be envisaged for this molecule. The most studied is the cleavage of the C-N bond of the nitro group during reduction. This proceeds through a series of electron and proton transfer steps, involving the formation of radical and anionic intermediates. nih.gov

The C-N bond of the acetamido group can also be cleaved, particularly during hydrolysis. Mechanistic studies on the hydrolysis of N-aryl amides suggest that the reaction can proceed through different pathways depending on the conditions and the nature of the substituents. rsc.org In some cases, selective cleavage of the aryl C-N bond over the carbonyl C-N bond has been achieved using specific reagents. rsc.org

Analysis of Rearrangement Phenomena

Aromatic nitro compounds are known to undergo photochemical rearrangements. For instance, ortho-nitrobenzyl compounds can rearrange upon irradiation to form ortho-nitroso products. While there is no direct benzyl (B1604629) group in the target molecule, the possibility of photochemical reactions involving the nitro group and the adjacent substituents should be considered.

Additionally, intramolecular cyclization reactions represent a form of rearrangement. The proximity of the nitro and acetamido groups in an ortho relationship, along with the presence of the reactive oxopropyl side chain, could facilitate intramolecular cyclization under certain conditions. For example, the reduction of the nitro group to an amino group would generate an ortho-phenylenediamine derivative, which could then react with the ketone of the oxopropyl group to form a seven-membered ring or other heterocyclic structures. A well-documented reaction of ortho-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. sapub.orgipp.pt While the oxopropyl group is not a 1,2-dicarbonyl, intramolecular reactions could potentially lead to related heterocyclic systems.

Interactive Data Tables

Below are interactive tables summarizing the potential reactivity of the functional groups in this compound based on the reactions of analogous compounds.

Table 1: Potential Reactions of the Nitro Group

| Reaction Type | Reagent/Conditions | Potential Product |

|---|---|---|

| Full Reduction | H₂, Pd/C or Sn/HCl | N-(2-amino-4-(2-oxopropyl)phenyl)acetamide |

Table 2: Potential Reactions of the Oxopropyl Moiety

| Reaction Type | Reagent/Conditions | Potential Product |

|---|---|---|

| Ketone Reduction | NaBH₄ | N-(2-nitro-4-(2-hydroxypropyl)phenyl)acetamide |

| Enolate Formation | Base (e.g., LDA) | Enolate intermediate |

Table 3: Potential Reactions of the Acetamido Linkage

| Reaction Type | Reagent/Conditions | Potential Product |

|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, heat | 2-nitro-4-(2-oxopropyl)aniline + Acetic Acid |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be utilized to confirm the molecular structure of N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic region would likely display a complex splitting pattern for the three protons on the substituted phenyl ring. The chemical shifts and coupling constants of these aromatic protons would be indicative of their relative positions and the electronic effects of the nitro, acetamido, and 2-oxopropyl substituents. Signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the 2-oxopropyl group, as well as the methyl protons of the acetamido group and the N-H proton, would also be present at characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbons of the ketone and amide, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the 2-oxopropyl and acetamido groups. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the electron-donating/withdrawing nature of the other substituents.

Expected ¹H and ¹³C NMR Data (Hypothetical):

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Acetamido -CH₃ | ~2.2 | ~25 |

| Acetamido C=O | - | ~169 |

| Acetamido N-H | ~9.5 | - |

| 2-oxopropyl -CH₂- | ~3.8 | ~50 |

| 2-oxopropyl C=O | - | ~206 |

| 2-oxopropyl -CH₃ | ~2.1 | ~30 |

| Aromatic C-H | ~7.5 - 8.5 | ~120 - 140 |

| Aromatic C-N | - | ~135 - 145 |

| Aromatic C-NO₂ | - | ~140 - 150 |

| Aromatic C-CH₂ | - | ~130 - 140 |

Note: The above table is a hypothetical representation of expected NMR data and would require experimental verification.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₁H₁₂N₂O₄, by providing a highly accurate mass measurement. The expected monoisotopic mass is approximately 236.0797 g/mol .

The mass spectrum would also display a characteristic fragmentation pattern. Common fragmentation pathways would likely involve the loss of the acetyl group, the nitro group, and cleavage of the 2-oxopropyl side chain, providing further structural confirmation.

Expected Mass Spectrometry Data:

| Technique | Expected Value |

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 236.22 g/mol |

| Monoisotopic Mass | ~236.0797 u |

| Key Fragment Ions | [M-NO₂]⁺, [M-COCH₃]⁺, [M-CH₂COCH₃]⁺ |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro, amide, and ketone functional groups.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | ~3300 |

| Aromatic C-H | Stretching | ~3100 - 3000 |

| Aliphatic C-H | Stretching | ~2950 - 2850 |

| Ketone C=O | Stretching | ~1715 |

| Amide C=O (Amide I) | Stretching | ~1670 |

| Aromatic C=C | Stretching | ~1600, ~1475 |

| Nitro N=O | Asymmetric Stretching | ~1520 |

| Nitro N=O | Symmetric Stretching | ~1350 |

| Amide N-H | Bending (Amide II) | ~1550 |

X-ray Crystallographic Studies of this compound and Analogues

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on its solid-state molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions.

Solid-State Molecular Conformation

The conformation of the molecule in the solid state would be dictated by a balance of intramolecular steric and electronic interactions, as well as intermolecular packing forces. Key conformational features to be determined would include the dihedral angles between the phenyl ring and the planes of the acetamido and nitro groups. It is common for the acetamido group to be twisted out of the plane of the phenyl ring to minimize steric hindrance. The planarity of the nitro group with the aromatic ring is often observed to maximize resonance stabilization.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the amide N-H group acting as a hydrogen bond donor and the oxygen atoms of the amide carbonyl, ketone carbonyl, and nitro groups acting as potential acceptors. These hydrogen bonds would likely link the molecules into chains, sheets, or more complex three-dimensional networks.

In addition to hydrogen bonding, other weaker interactions such as C-H···O contacts and π-π stacking interactions between the aromatic rings could also play a significant role in stabilizing the crystal lattice. A detailed analysis of these interactions would provide insight into the forces that govern the self-assembly of the molecules in the solid state.

Investigation of Derivatives and Analogues of N 2 Nitro 4 2 Oxopropyl Phenyl Acetamide

Synthesis and Characterization of Substituted N-Phenylacetamides

The synthesis of N-phenylacetamide derivatives bearing nitro and keto functionalities can be achieved through multi-step synthetic pathways. A common strategy involves the nitration of a substituted acetanilide, followed by functionalization to introduce the desired side chains.

A plausible synthetic route to N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide would likely start from a commercially available precursor such as 4-amino-3-nitroacetophenone. cymitquimica.combiosynth.com This starting material already contains the nitro group ortho to the amino group and a para-acetyl group. The synthesis could proceed via the following hypothetical steps:

Acetylation of the amino group: The primary amino group of 4-amino-3-nitroacetophenone can be acetylated using acetic anhydride (B1165640) or acetyl chloride to yield N-(4-acetyl-2-nitrophenyl)acetamide. This reaction is a standard procedure for the protection of anilines and the formation of acetanilides. uobasrah.edu.iq

Introduction of the methylene (B1212753) bridge: The acetyl group can then be elaborated to the 2-oxopropyl side chain. This could potentially be achieved through an α-bromination of the acetyl group followed by a reaction with a suitable one-carbon nucleophile, or through other methods of C-C bond formation at the α-position of the ketone.

Characterization: The synthesized compounds would be characterized using standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of the amide and ketone carbonyl groups, as well as the nitro group. jcbsc.org ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for determining the precise structure, including the substitution pattern on the aromatic ring and the nature of the side chains. rsc.org Mass spectrometry would confirm the molecular weight of the synthesized compounds. jcbsc.org

The characterization of a related compound, N-(4-methoxy-2-nitrophenyl)acetamide, has been detailed, providing insights into the expected spectroscopic features. nih.gov

Table 1: Spectroscopic Data for Representative Substituted N-Phenylacetamides

| Compound | Key IR Absorptions (cm⁻¹) | ¹H NMR Chemical Shifts (ppm) | Mass Spectrum (m/z) |

| N-(4-acetyl-2-nitrophenyl)acetamide | ~3300 (N-H), ~1700 (C=O, amide), ~1680 (C=O, ketone), ~1520 & ~1350 (NO₂) | Amide N-H, aromatic protons, acetyl protons | [M]+ |

| This compound | ~3300 (N-H), ~1715 (C=O, ketone), ~1700 (C=O, amide), ~1520 & ~1350 (NO₂) | Amide N-H, aromatic protons, methylene and methyl protons of the oxopropyl group | [M]+ |

Note: The data in this table is hypothetical and based on typical values for the indicated functional groups.

Exploration of Variations in the Nitro Group Position and Substituents

The position of the nitro group on the phenyl ring is expected to significantly influence the chemical properties of the molecule. The electron-withdrawing nature of the nitro group can affect the acidity of the amide N-H, the reactivity of the aromatic ring, and the properties of the side chains.

To investigate these effects, a series of isomers could be synthesized. For example, the synthesis of N-(4-nitro-2-(2-oxopropyl)phenyl)acetamide would place the nitro group para to the acetamido group and ortho to the oxopropyl side chain. The synthesis of N-(3-nitro-4-(2-oxopropyl)phenyl)acetamide would introduce a different electronic and steric environment. The synthesis of these isomers would likely require different starting materials, such as the corresponding substituted nitroanilines.

Furthermore, the introduction of additional substituents on the aromatic ring, such as halogens, alkyl, or alkoxy groups, would allow for a more detailed exploration of structure-property relationships. For instance, the synthesis of N-(2,6-dichloro-4-nitrophenyl)acetamide derivatives has been reported, demonstrating the feasibility of incorporating multiple substituents. researchgate.net

Structural Modifications of the Oxopropyl Side Chain

The 2-oxopropyl side chain offers several avenues for structural modification. The ketone functionality is a versatile handle for a variety of chemical transformations.

Homologation: The side chain could be extended to a 3-oxobutyl or longer chain through reactions such as the Blaise reaction or by using β-keto ester synthesis methodologies. organic-chemistry.org

Branching: Introduction of alkyl groups at the α- or β-position of the ketone could be achieved through alkylation of the corresponding enolate.

Functional Group Transformation: The ketone could be reduced to a secondary alcohol, converted to an oxime, or subjected to other carbonyl group reactions. The reduction of a related compound, meta-nitroacetophenone, to the corresponding alcohol has been described. acs.org

Analogues with Diverse Acyl and Amine Moieties

The acetamido group can be readily modified to explore the impact of different acyl and amine moieties on the compound's properties.

Varying the Acyl Group: Instead of the acetyl group, other acyl groups such as propionyl, benzoyl, or substituted benzoyl groups could be introduced. The synthesis of N-acyl sulfonamides from various carboxylic acids and esters demonstrates the wide range of acyl groups that can be incorporated. nih.govnih.gov The synthesis of N-(2-benzoyl-4-nitro-anilides) has also been documented. google.com

Modifying the Amine Moiety: The secondary amide can be N-alkylated to form a tertiary amide. For example, the synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide has been reported. chemicalbook.com Alternatively, the aniline (B41778) precursor could be varied to introduce different substituents on the nitrogen atom. The synthesis of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives showcases the diversity of amine structures that can be prepared. ijper.org

Table 2: Examples of Analogues with Modified Acyl and Amine Groups

| Analogue Type | Example Structure | Synthetic Precursors |

| Different Acyl Group | N-(2-nitro-4-(2-oxopropyl)phenyl)benzamide | 2-nitro-4-(2-oxopropyl)aniline and benzoyl chloride |

| N-Alkylated Amide | N-methyl-N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide | This compound and a methylating agent |

| Different Amine Moiety | N-(2-nitro-4-(2-oxopropyl)phenyl)-N'-phenylurea | 2-nitro-4-(2-oxopropyl)aniline and phenyl isocyanate |

Impact of Structural Variations on Chemical Behavior and Reactivity

The systematic structural modifications described in the preceding sections would be expected to have a profound impact on the chemical behavior and reactivity of the this compound scaffold.

Electronic Effects: The position and nature of substituents on the phenyl ring, particularly the electron-withdrawing nitro group, will modulate the electron density of the aromatic system. This will affect the pKa of the amide proton, the susceptibility of the ring to nucleophilic or electrophilic attack, and the reactivity of the side chain functional groups. For instance, a nitro group ortho or para to a leaving group can activate the ring towards nucleophilic aromatic substitution.

Steric Effects: The size and conformation of the acyl group, the N-substituents on the amide, and modifications to the oxopropyl side chain will introduce steric hindrance. This can influence the accessibility of reactive sites and may favor certain reaction pathways over others. The planarity of the molecule, which can be affected by bulky substituents, can also play a role in its reactivity. nih.govnih.gov

Reactivity of the Ketone: The electronic environment of the phenyl ring will influence the electrophilicity of the ketone's carbonyl carbon. Electron-withdrawing groups would be expected to increase its reactivity towards nucleophiles, while electron-donating groups would have the opposite effect.

Intramolecular Interactions: Certain structural arrangements may allow for intramolecular hydrogen bonding or other non-covalent interactions. For example, an appropriately positioned hydroxyl group could interact with the nitro or amide groups, influencing the compound's conformation and reactivity.

By systematically synthesizing and characterizing a library of these derivatives and analogues, a comprehensive understanding of the structure-property relationships within this class of compounds can be developed. This knowledge can guide the design of new molecules with tailored chemical properties.

Synthetic Applications and Broader Chemical Utility of N 2 Nitro 4 2 Oxopropyl Phenyl Acetamide

Role as Synthetic Intermediates in Complex Molecule Synthesis

The core utility of compounds like N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide lies in their function as intermediates. The nitro group can be readily reduced to an amine, which is a common precursor for the formation of amides, sulfonamides, and for constructing heterocyclic rings. The ketone functionality in the oxopropyl side chain is amenable to a wide range of transformations, including reduction to an alcohol, reductive amination to introduce a new nitrogen-containing group, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions.

For instance, related nitrophenyl acetamides are key intermediates in the synthesis of various dyes and pharmaceuticals. jcbsc.orgresearchgate.netresearchgate.netresearchgate.net The synthesis of N-(4-nitrophenyl) acetamide (B32628), a structurally similar compound, is a well-established process involving the nitration of N-phenylacetamide. jcbsc.orgresearchgate.net This compound serves as a precursor to N-(4-hydroxyphenyl)acetamide (paracetamol) through the reduction of the nitro group followed by hydrolysis of the acetamide. jcbsc.orgresearchgate.net

The strategic placement of the nitro and acetamido groups on the phenyl ring of this compound directs the regioselectivity of further electrophilic aromatic substitution reactions, allowing for the controlled introduction of additional functional groups. This predictable reactivity is crucial in multi-step syntheses of complex target molecules.

Contributions to Methodological Advancements in Organic Chemistry

The study of molecules such as this compound and its analogues contributes to the development of new synthetic methodologies. The presence of multiple functional groups allows researchers to investigate the chemoselectivity of various reagents and catalytic systems. For example, developing methods for the selective reduction of the nitro group in the presence of a ketone, or vice versa, pushes the boundaries of synthetic chemistry.

Furthermore, the synthesis of substituted nitrophenylacetamides itself can drive methodological innovation. The nitration of acetanilides is a classic example of electrophilic aromatic substitution, and studies on optimizing reaction conditions, such as temperature control and the use of different nitrating agents, continue to refine this important transformation. researchgate.net The synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide, for example, involves the acetylation of 4-hydroxy-2-nitroaniline. nih.gov

The investigation of the chemical properties of such compounds also provides valuable data for computational chemistry models that aim to predict reactivity and spectral characteristics, thereby aiding in the design of new synthetic routes and novel molecules.

Potential Applications in Chemical Research and Development

In the realm of chemical research and development, this compound can be envisioned as a scaffold for the generation of compound libraries for biological screening. The ability to modify its various functional groups allows for the creation of a diverse set of derivatives. For example, the synthesis of a library of anticancer drug analogs has been reported using N-(2-Bromo-4-nitrophenyl)acetamide as a starting material. frontierspecialtychemicals.com

The nitroaromatic moiety is a known pharmacophore in certain classes of drugs, and the exploration of new derivatives could lead to the discovery of novel therapeutic agents. The acetamide group is also a common feature in many biologically active molecules. The combination of these features in a single molecule, along with the reactive oxopropyl side chain, makes this compound an interesting candidate for further investigation in medicinal chemistry.

Exploration in Catalyst Development and Reaction Design

The structure of this compound and its derivatives can also be relevant in the field of catalyst development. The nitrogen and oxygen atoms in the molecule can act as coordinating sites for metal centers, suggesting that it could be used as a ligand in the design of new catalysts. The synthesis of novel ligands is a critical aspect of advancing transition-metal catalysis, which is a cornerstone of modern organic synthesis.

Furthermore, the study of reactions involving this compound can aid in the design of more efficient and selective chemical transformations. Understanding the interplay of its functional groups and their influence on reaction outcomes provides valuable insights for designing new synthetic strategies and for the development of novel catalysts that can operate under milder conditions with higher efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.